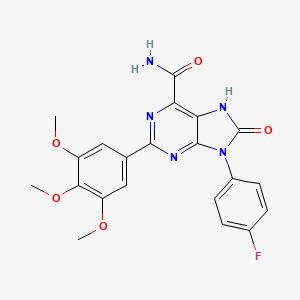

![molecular formula C13H11Cl2N5 B6421220 1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-98-0](/img/structure/B6421220.png)

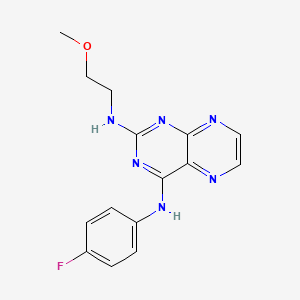

1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity . They have also been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . The reaction of these derivatives with formamide, formic acid, and triethyl orthoformate gives the pyrazolo[3,4-d]pyrimidine .Molecular Structure Analysis

The molecular structure of “1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a six-membered unsaturated ring composed of carbon and nitrogen .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has been used in the design and synthesis of new series of pyrrolo [2,3-d]pyrimidine derivatives . These derivatives have shown promising anticancer activity against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some of these compounds have shown significant cytotoxic effects and induced apoptotic death of cancer cells .

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized using this compound, have shown antimicrobial activity . These derivatives have been found to be biologically active depending on the nature of the groups on the carbon and nitrogen atoms .

Antioxidant Activity

Some new pyrimidine derivatives synthesized using this compound have been evaluated for their antioxidant activity . These compounds have shown strong inhibition of lipid peroxidation .

Anti-Lipid Peroxidation

The synthesized compounds have also been evaluated for their anti-lipid peroxidation activity . They have shown strong inhibition of lipid peroxidation, which is a key process in the pathogenesis of various diseases .

Anti-LOX Activities

These compounds have also been evaluated for their anti-LOX (Lipoxygenase) activities . LOX is an enzyme that plays a key role in the metabolism of polyunsaturated fatty acids to various physiological regulators .

EGFR-TK Inhibitors

New pyrazolo[3,4-d]pyrimidine derivatives synthesized using this compound have been designed as EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase) inhibitors . These inhibitors can be used in the treatment of various types of cancers .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit certain kinases . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2 .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (such as kinases) by binding to their active sites, thereby inhibiting their activity .

Biochemical Pathways

Inhibition of kinases like cdk2 can affect cell cycle progression and proliferation, potentially leading to antitumor effects .

Pharmacokinetics

Related compounds with a pyrazolo[3,4-d]pyrimidine core have been noted for their lipophilicity, which allows them to diffuse easily into cells .

Result of Action

Related compounds have shown significant inhibitory activity against certain cell lines .

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N5/c1-19(2)12-9-6-18-20(13(9)17-7-16-12)8-3-4-10(14)11(15)5-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMLWRIUNBFPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421138.png)

![2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid](/img/structure/B6421144.png)

![ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B6421151.png)

![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B6421159.png)

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B6421164.png)

![3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid](/img/structure/B6421172.png)

![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)

![4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6421207.png)

![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)